9-表花醇 B

描述

Synthesis Analysis

The total synthesis of compounds related to 9-Epiblumenol B, such as presilphiperfolan-1-ol, involves complex steps including catalytic asymmetric alkylation, ring contraction, and intramolecular Diels–Alder cycloaddition, which are crucial for forming the tricyclic core structure. This approach has led to the structural revision of related compounds and provided insights into their biosynthesis (Hong & Stoltz, 2012).

Molecular Structure Analysis

The molecular structure of 9-Epiblumenol B and related compounds is characterized by a stereochemically dense tricyclic core. This structure is achieved through sophisticated synthetic strategies that include asymmetric synthesis techniques, showcasing the importance of stereochemistry in the synthesis of complex natural products.

Chemical Reactions and Properties

9-Epiblumenol B undergoes various chemical reactions that are pivotal in its synthesis and modification. For example, the use of ring-closing metathesis reactions has been critical in the discovery of new classes of antitumor agents, illustrating the compound's versatile reactivity and potential in drug development (Rivkin et al., 2004).

科学研究应用

肿瘤学研究中的生物发光成像

生物发光成像 (BLI) 是临床前肿瘤学研究中的重要工具。它涉及使用 BLI 对小动物的肿瘤模型进行成像,这允许在活体模型中动态地对肿瘤相关特性进行可视化。该技术随着表达萤光素酶基因的异种、原位和基因工程动物模型的发展而进步,突出了其在未来肿瘤学研究中的多功能性和潜力 (O'Neill 等,2010).

生物研究中的体内生物发光成像

体内生物发光成像 (BLI) 正越来越多地用于现代生物研究。它涉及使用从表达萤光素酶的生物报告细胞中发出的光对活体动物进行无创检查。BLI 已应用于广泛的研究中,包括基因功能、药物发现、细胞运输、蛋白质-蛋白质相互作用、肿瘤发生、癌症治疗和疾病进展,为活生物体内的生物过程提供了新的视觉理解 (Close 等,2010).

表观遗传药物开发

表观遗传学在癌症中起着至关重要的作用,表观遗传改变是可以逆转的,有利于表观遗传药物的开发。已经设计出新型、选择性和可逆的化学探针,如 CM-272,以抑制 G9a 和 DNMTs 甲基转移酶活性。这些化合物在血液系统肿瘤中显示出有希望的治疗潜力,如急性髓细胞白血病 (AML)、急性淋巴细胞白血病 (ALL) 和弥漫性大 B 细胞淋巴瘤 (DLBCL),代表了血液肿瘤未满足需求的有希望的治疗工具 (San José-Enériz 等,2017).

颅内胶质母细胞瘤的生物发光监测

生物发光成像为纵向研究啮齿动物模型中肿瘤细胞生长和对治疗反应提供了一种快速而准确的方法。这项技术应用于小动物成像领域,已用于分析涉及替莫唑胺等 DNA 甲基化剂的临床相关问题,为各种治疗方案的有效性提供见解,并研究初始治疗后肿瘤再生后的二线/挽救治疗的有效性 (Dinca 等,2007).

自身免疫性疾病中 TLR9 激活

Toll 样受体 9 (TLR9) 激活在系统性红斑狼疮 (SLE) 等自身免疫性疾病中发挥作用。TLR9 激活的药理学抑制已显示出在阻断 SLE 患者人 B 细胞中自身抗体产生方面的潜力,表明靶向 TLR/MyD88 通路在急性 SLE 中和预防复发中具有治疗潜力 (Capolunghi 等,2010).

作用机制

The precise mechanism of action for 9-Epiblumenol B remains an area of investigation. Studies are ongoing to elucidate its biological targets, potential pathways, and interactions within living systems. Researchers are exploring its pharmacological effects and potential therapeutic applications .

Physical and Chemical Properties Analysis

- Solubility : It is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

安全和危害

属性

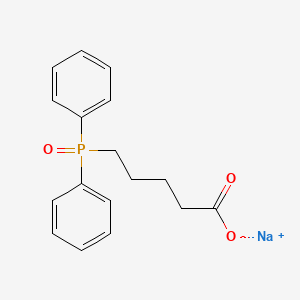

IUPAC Name |

4-hydroxy-4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h7,10,14,16H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOFGGNDZOPNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(CCC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Epiblumenol B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。